4-(1-Methylethylidene)piperidine
Overview
Description
4-(1-Methylethylidene)piperidine is a chemical compound with the molecular formula C8H15N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structural feature where an isopropylidene group is attached to the piperidine ring. It has a molecular weight of 125.21 g/mol and is often used in various chemical syntheses and research applications .
Mechanism of Action
Target of Action
4-(1-Methylethylidene)piperidine, a derivative of piperidine, has been found to have potential anticancer properties . It has been observed to act against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The primary targets of this compound are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
The compound interacts with its targets, leading to the inhibition of cell migration and helping in cell cycle arrest to inhibit the survivability of cancer cells . This interaction results in changes at the cellular level, disrupting the normal functioning of cancer cells and potentially leading to their death .
Biochemical Pathways
The affected biochemical pathways include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . These pathways are crucial for the growth and survival of cancer cells. By interacting with these pathways, this compound disrupts the normal functioning of cancer cells, leading to their death .
Result of Action
The result of the action of this compound is the potential inhibition of cancer cell growth and survival. By interacting with crucial signaling pathways, the compound disrupts the normal functioning of cancer cells, leading to their death . This can potentially lead to a decrease in the size of tumors and may contribute to the overall treatment of various types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylethylidene)piperidine typically involves the reaction of piperidine with isopropylidene derivatives under controlled conditions. One common method includes the use of palladium-catalyzed hydrogenation reactions, which facilitate the formation of the desired compound through the reduction of intermediate products .
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale hydrogenation processes. These processes utilize catalysts such as palladium or rhodium to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methylethylidene)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert this compound into its saturated analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-(1-Methylethylidene)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperine: An alkaloid found in black pepper, known for its bioavailability-enhancing properties.
N-Methylpiperidine: A methylated derivative of piperidine with similar chemical properties
Uniqueness: 4-(1-Methylethylidene)piperidine is unique due to its isopropylidene group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-propan-2-ylidenepiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7(2)8-3-5-9-6-4-8/h9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVUMHANHOENO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCNCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595803 | |
Record name | 4-(Propan-2-ylidene)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854904-29-3 | |
Record name | 4-(Propan-2-ylidene)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80595803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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